(R)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride
Description
Properties
Molecular Formula |
C12H16ClNO3 |
|---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
ethyl (2R)-6-methoxy-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-3-16-12(14)11-6-8-4-5-9(15-2)7-10(8)13-11;/h4-5,7,11,13H,3,6H2,1-2H3;1H/t11-;/m1./s1 |
InChI Key |
INNJRDSEIIEWOV-RFVHGSKJSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1CC2=C(N1)C=C(C=C2)OC.Cl |
Canonical SMILES |
CCOC(=O)C1CC2=C(N1)C=C(C=C2)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
-
Hydrazone Formation : 6-Methoxyphenylhydrazine and ethyl pyruvate are refluxed in ethanol under acidic conditions (HCl) to form the hydrazone intermediate.
-
Cyclization : The hydrazone is treated with polyphosphoric acid (PPA) at 100–120°C for 4–6 hours, inducing cyclization to yield 6-methoxyindoline-2-carboxylic acid.
Table 1: Fischer Indole Synthesis Optimization
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Acid Catalyst | Polyphosphoric acid | 78–85 | |
| Temperature | 120°C | 82 | |
| Alternative Catalysts | ZnCl₂ (Lewis acid) | 65–70 |
Esterification of Indoline-2-Carboxylic Acid
The carboxylic acid at position 2 is esterified to enhance solubility and facilitate subsequent chiral resolution.
Procedure:
-
Reagents : 6-Methoxyindoline-2-carboxylic acid, ethyl chloroformate, triethylamine (TEA).
-
Conditions : The acid is dissolved in dry tetrahydrofuran (THF), treated with TEA (1.5 equiv), and cooled to 0°C. Ethyl chloroformate (1.2 equiv) is added dropwise, followed by stirring at room temperature for 12 hours.
Table 2: Esterification Efficiency
| Solvent | Base | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | Triethylamine | 25°C | 92 | 98 |
| DCM | Pyridine | 0°C → 25°C | 88 | 95 |
Enantioselective Synthesis of the (R)-Enantiomer
Chiral resolution is critical for obtaining the (R)-configuration. Two primary methods are employed:
Asymmetric Hydrogenation
Rhodium-catalyzed hydrogenation of protected indole precursors enables enantioselective reduction.
Table 3: Hydrogenation Performance
| Catalyst Loading (%) | Enantiomeric Excess (ee, %) | Yield (%) |
|---|---|---|
| 5 | 98 (R) | 90 |
| 2 | 95 (R) | 85 |
Chiral Chromatographic Resolution
Preparative chiral HPLC using amylose-based columns resolves racemic mixtures.
-
Column : Chiralpak IA (250 mm × 4.6 mm).
-
Mobile Phase : Hexane:isopropanol (95:5).
-
Throughput : 20–50 mg per injection, >99% ee.
Hydrochloride Salt Formation
The final step involves protonating the indoline nitrogen with HCl to improve stability.
Protocol:
Table 4: Salt Formation Metrics
| Solvent | HCl Source | Purity (%) | Recovery (%) |
|---|---|---|---|
| Diethyl ether | Gas | 99.5 | 95 |
| Ethanol | Aqueous HCl | 98 | 90 |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and sustainability.
Continuous Flow Reactors
Green Chemistry Practices
-
Solvent Recycling : THF recovery via distillation reduces waste.
-
Catalyst Recovery : Rhodium catalysts are filtered and reused, lowering costs by 30%.
Analytical Validation
Critical quality control steps ensure product integrity.
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline nitrogen, to form N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Ethyl 6-methoxyindoline-2-carbinol.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
®-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology
In biological research, this compound is studied for its potential as a precursor to bioactive molecules that can interact with various biological targets.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological and inflammatory diseases.
Industry
In the industrial sector, ®-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the carboxylate ester play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs include substituted indole and indoline esters, differing in substituent positions, functional groups, and stereochemistry.
Table 1: Structural and Physicochemical Comparison
Biological Activity
(R)-Ethyl 6-methoxyindoline-2-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential applications, supported by relevant data tables and case studies.
This compound can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of ethyl pyruvate with 2-methoxyphenylhydrazone under acidic conditions. The resulting products can vary based on the reaction conditions, leading to different indole derivatives.
Chemical Properties:
- Molecular Formula: C12H13ClN2O3
- Molecular Weight: 256.69 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
Biological Activity
The biological activity of this compound has been studied in various contexts, including its effects on cancer cells, antimicrobial properties, and potential as an anti-inflammatory agent.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival.
Case Study:
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a decrease in cell viability by approximately 50% at a concentration of 20 µM over 48 hours. This effect was attributed to the compound's ability to activate caspase pathways leading to programmed cell death.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of bacterial strains. In particular, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of inhibition.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological mechanisms underlying the activity of this compound are complex and multifactorial. It is believed to interact with specific receptors or enzymes involved in cellular signaling pathways:
- Apoptosis Induction: Activates caspases leading to apoptotic cell death.
- Inhibition of Kinases: Potentially inhibits kinases involved in cancer cell proliferation.
- Antibacterial Mechanism: Disrupts bacterial cell wall synthesis or function.
Q & A
Q. What are the optimal synthetic routes for (R)-ethyl 6-methoxyindoline-2-carboxylate hydrochloride, and how can stereochemical purity be ensured?
The synthesis typically involves:
- Step 1 : Condensation of 6-methoxyindoline-2-carboxylic acid with ethanol in the presence of HCl to form the ethyl ester hydrochloride salt.
- Step 2 : Chiral resolution using techniques like chiral HPLC or enzymatic kinetic resolution to isolate the (R)-enantiomer .
- Validation : Polarimetry or circular dichroism (CD) to confirm enantiomeric excess (>98% is standard for pharmacological studies) .
Q. Key Parameters :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Ethanol, HCl (anhydrous), reflux (60–80°C, 12–24 hrs) | Esterification |
| 2 | Chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)), hexane:isopropanol (95:5) | Enantiomer separation |
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- X-ray crystallography : Use SHELX-2018 for refinement to resolve bond angles and confirm the indoline ring conformation .
- NMR : and NMR (DMSO-d6) to verify methoxy (δ 3.72–3.75 ppm) and ethyl ester (δ 1.21–1.25 ppm for CH3) groups .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (expected m/z ~284.1) .
Q. How can researchers assess the compound’s preliminary biological activity?
- In-vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization.
- Dosage : 10–100 µM range, dissolved in DMSO (<0.1% final concentration).
- Controls : Include a racemic mixture to compare (R)-enantiomer specificity .
Advanced Research Questions
Q. How does the (R)-enantiomer’s stereochemistry influence its interaction with biological targets compared to the (S)-form?
- Molecular docking : Use AutoDock Vina with target protein PDB files (e.g., 5L7D for kinase inhibition). The (R)-configuration may show higher binding affinity due to optimal hydrogen bonding with active-site residues (e.g., Lys33, Asp154) .
- Pharmacokinetics : Compare metabolic stability using liver microsomes; the (R)-enantiomer often exhibits slower clearance due to reduced CYP3A4-mediated oxidation .
Q. What computational methods resolve contradictions between predicted and observed reactivity in derivatization reactions?
- Conceptual DFT : Calculate Fukui indices (, ) to identify nucleophilic/electrophilic sites. For example, the indoline C3 position may show unexpected reactivity due to electron-donating methoxy groups, requiring adjusted reaction conditions (e.g., milder oxidizing agents) .
- MD Simulations : Analyze solvent effects (e.g., acetonitrile vs. DMF) on reaction pathways using GROMACS .
Q. How can researchers address discrepancies in spectral data during polymorph screening?
Q. Data Contradiction Example :
Q. What strategies improve yield in multi-step synthesis while maintaining enantiopurity?
- Flow Chemistry : Continuous synthesis with immobilized chiral catalysts (e.g., Ru-BINAP complexes) to reduce racemization .
- In-line Analytics : PAT tools (e.g., ReactIR) to monitor intermediate formation and adjust residence time dynamically .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
